molecular formula C6H11F2NO B13652640 (5,5-Difluoropiperidin-3-yl)methanol

(5,5-Difluoropiperidin-3-yl)methanol

Cat. No.: B13652640
M. Wt: 151.15 g/mol
InChI Key: CVXFWRHHVYVMOJ-UHFFFAOYSA-N
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Description

(5,5-Difluoropiperidin-3-yl)methanol is a chemical compound with the molecular formula C6H11F2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 5-position and a hydroxymethyl group at the 3-position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluoropiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluoropiperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, forming (5,5-Difluoropiperidine).

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: (5,5-Difluoropiperidin-3-yl)aldehyde or (5,5-Difluoropiperidin-3-yl)carboxylic acid.

    Reduction: (5,5-Difluoropiperidine).

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(5,5-Difluoropiperidin-3-yl)methanol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.

    Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,5-Difluoropiperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoropiperidin-3-yl)methanol: Contains only one fluorine atom, leading to different chemical properties.

    (5,5-Dichloropiperidin-3-yl)methanol: Chlorine atoms instead of fluorine, resulting in different reactivity and applications.

    (5,5-Difluoropiperidine):

Uniqueness

(5,5-Difluoropiperidin-3-yl)methanol is unique due to the presence of two fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5,5-difluoropiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)1-5(3-10)2-9-4-6/h5,9-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXFWRHHVYVMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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